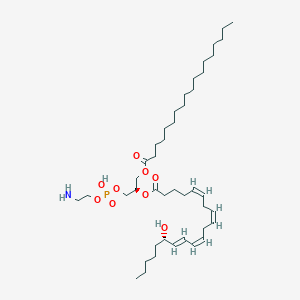

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Description

Properties

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSHQSNRXGUFHT-AQLFUWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Biological Function and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphoethanolamine (PE-18:0/15(S)-HETE) is an oxidized phospholipid that has emerged as a critical signaling molecule, particularly in the regulation of a specialized form of cell death known as ferroptosis. This technical guide provides a comprehensive overview of the biological functions of PE-18:0/15(S)-HETE, with a primary focus on its biosynthesis, its role as a pro-ferroptotic signal, and its involvement in inflammatory processes. Detailed experimental protocols for the detection and functional characterization of this lipid are provided, alongside quantitative data and visual diagrams of key pathways to facilitate a deeper understanding and further investigation into its therapeutic potential.

Introduction

Oxidized phospholipids (B1166683) (oxPLs) are a diverse class of molecules generated from the oxidation of polyunsaturated fatty acids (PUFAs) esterified to phospholipid backbones. These molecules are no longer considered mere byproducts of oxidative stress but are recognized as active signaling mediators in a variety of physiological and pathological processes. Among these, 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE has garnered significant attention for its potent biological activities. This document serves as a technical resource for researchers investigating the roles of PE-18:0/15(S)-HETE in cellular signaling and disease.

Biosynthesis of this compound

The primary pathway for the formation of PE-18:0/15(S)-HETE involves the direct enzymatic oxidation of a pre-existing phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). This reaction is catalyzed by 15-lipoxygenase (15-LOX), an enzyme that introduces molecular oxygen into arachidonic acid esterified at the sn-2 position of the glycerol (B35011) backbone.

The initial product of this oxidation is the hydroperoxy derivative, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-PE (PE-18:0/15(S)-HpETE). This intermediate is then rapidly reduced to the more stable hydroxy form, PE-18:0/15(S)-HETE, a reaction that can be catalyzed by cellular peroxidases, including glutathione (B108866) peroxidase 4 (GPX4).[1] This biosynthetic pathway is particularly active in immune cells such as monocytes.[2][3][4]

Biological Function

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. PE-18:0/15(S)-HpETE, the direct precursor of PE-18:0/15(S)-HETE, has been identified as a critical executioner molecule in ferroptosis.[5][6] In cells where GPX4, the primary enzyme responsible for detoxifying lipid hydroperoxides, is inhibited or deficient, PE-18:0/15(S)-HpETE can accumulate, leading to membrane damage and cell death.[5][6] The presence of PE-18:0/15(S)-HETE is therefore indicative of a cellular state susceptible to or undergoing ferroptosis.

The induction of ferroptosis by the accumulation of oxidized phosphatidylethanolamines containing arachidonic or adrenic acid is a highly specific process.[6] The inhibition of acyl-CoA synthase 4 (ACSL4), an enzyme that esterifies these fatty acids into lysophosphatidylethanolamine, can prevent the formation of the oxidizable substrate for 15-LOX and thus rescue cells from ferroptosis.[7][8]

References

- 1. scispace.com [scispace.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 15(S)-HETE-SAPE

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-stearoyl-2-15(S)-hydroxy-eicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HETE-SAPE) is an oxidized phospholipid with emerging significance in cell signaling and pathology. This technical guide provides a comprehensive overview of its core mechanism of action, synthesizing current research on its biosynthesis, metabolism, and downstream effects. While the direct signaling pathways of the intact 15(S)-HETE-SAPE molecule are still under active investigation, a primary mechanism involves its role as a precursor to the free fatty acid 15(S)-HETE and its critical involvement in the regulated cell death process of ferroptosis. This document details the known interactions of its metabolic product, 15(S)-HETE, with nuclear receptors and G-protein coupled receptors, and delves into the burgeoning field of oxidized phospholipid signaling, offering insights for researchers and professionals in drug development.

Introduction

Eicosanoids, derived from the oxidation of arachidonic acid, are potent lipid mediators involved in a myriad of physiological and pathological processes. Among these, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) has been a subject of intense research for its roles in inflammation, cancer, and angiogenesis.[1] Traditionally, the biological activities of 15(S)-HETE have been attributed to the free acid form. However, a growing body of evidence indicates that a significant portion of 15(S)-HETE in cells is esterified into phospholipids (B1166683), with 15(S)-HETE-SAPE being a prominent example.[2] This guide elucidates the multifaceted mechanism of action of 15(S)-HETE-SAPE, focusing on its biosynthesis, its role as a key player in ferroptosis, and its function as a precursor for the bioactive lipid mediator 15(S)-HETE.

Biosynthesis and Metabolism of 15(S)-HETE-SAPE

15(S)-HETE-SAPE is formed through the direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by the enzyme 15-lipoxygenase (15-LOX).[2] This process is a key step in the generation of oxidized phospholipids, which are increasingly recognized as important signaling molecules.

The metabolic fate of 15(S)-HETE-SAPE is crucial to its mechanism of action. A key metabolic pathway is the hydrolysis of the ester bond at the sn-2 position by phospholipase A2 (PLA2) enzymes, which releases the free fatty acid 15(S)-HETE.[3][4] Studies have shown that oxidized phospholipids are preferentially hydrolyzed by PLA2, suggesting a regulated release of 15(S)-HETE from its phospholipid storage form.[3] Calcium-independent PLA2γ (iPLA2γ) has been implicated in the hydrolysis of oxidized cardiolipin, a related process.[5]

Figure 1: Biosynthesis and metabolism of 15(S)-HETE-SAPE.

Core Mechanisms of Action

The biological effects of 15(S)-HETE-SAPE are understood to occur through two primary, interconnected mechanisms: its involvement in ferroptosis and its role as a precursor to free 15(S)-HETE, which then activates downstream signaling pathways.

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have identified oxidized phosphatidylethanolamines (PEs), particularly those containing hydroperoxy-eicosatetraenoic acid (HpETE), as critical mediators and "eat-me" signals in ferroptosis.[6][7] The hydroperoxy precursor of 15(S)-HETE-SAPE, 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE), is a key player in this process.[6]

The accumulation of these oxidized PEs in the cell membrane is a hallmark of ferroptosis.[8] The enzyme iPLA2β has been shown to avert ferroptosis by hydrolyzing 15-HpETE-PE, thereby removing the death signal.[9] This highlights the critical role of the balance between the generation and degradation of oxidized PEs in determining cell fate.

Furthermore, 15(S)-HpETE-PE on the surface of ferroptotic cells can be recognized by the Toll-like receptor 2 (TLR2) on phagocytes, initiating their clearance.[6]

Figure 2: Role of oxidized PE in ferroptosis and phagocytosis.

Signaling via 15(S)-HETE Release

The hydrolysis of 15(S)-HETE-SAPE by PLA2 releases free 15(S)-HETE, a potent signaling molecule that acts on at least two key targets: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the G-protein coupled receptor GPR31.

15(S)-HETE is an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and cancer.[10][11] Upon binding to 15(S)-HETE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[12] This activation of PPARγ by 15(S)-HETE has been shown to inhibit the proliferation of various cancer cell lines.[10]

While GPR31 was initially identified as a high-affinity receptor for 12(S)-HETE, it also binds 15(S)-HETE, albeit with a lower affinity.[13][14] The EC50 for 15(S)-HETE to activate GPR31 is in the nanomolar range, suggesting that it can be a physiologically relevant receptor.[14] Activation of GPR31 by HETEs can lead to the stimulation of downstream signaling pathways, including the ERK1/2 and NF-κB pathways, which are involved in cell proliferation and inflammation.[13]

Figure 3: Signaling pathways of free 15(S)-HETE.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of 15(S)-HETE and its interactions.

Table 1: Receptor Binding and Activation by HETEs

| Ligand | Receptor | Assay | Value | Reference |

| 12(S)-HETE | GPR31 | Kd | 4.87 nM | [13] |

| 12(S)-HETE | GPR31 | EC50 (GTPγS binding) | < 0.3 nM | [14] |

| 15(S)-HETE | GPR31 | EC50 (GTPγS binding) | 42 nM | [14] |

| 5(S)-HETE | GPR31 | EC50 (GTPγS binding) | 390 nM | [14] |

Table 2: Effects of 15(S)-HETE on Cancer Cell Proliferation

| Cell Line | Effect | IC50 | Reference |

| PC3 (prostate carcinoma) | Inhibition of proliferation | 30 µM | [10] |

| HT-29 (colorectal cancer) | Inhibition of proliferation | 40 µM | [15] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the mechanism of action of 15(S)-HETE-SAPE and its metabolites.

Synthesis of 15(S)-HETE-SAPE

Principle: 15(S)-HETE-SAPE can be synthesized by the direct oxidation of SAPE using soybean 15-lipoxygenase, followed by purification.

Protocol Overview:

-

SAPE is incubated with soybean 15-lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

-

The reaction is stopped by the addition of an organic solvent (e.g., methanol).

-

The lipid products are extracted using a biphasic solvent system (e.g., chloroform/methanol/water).

-

The extracted lipids are dried under nitrogen and resuspended in a suitable solvent.

-

15(S)-HpETE-PE is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified 15(S)-HpETE-PE can be reduced to 15(S)-HETE-PE using a reducing agent like stannous chloride.

-

The final product is quantified by UV spectrophotometry at 235 nm.[1]

References

- 1. Quantitative assays for new families of esterified oxylipins generated by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Conformational changes in oxidized phospholipids and their preferential hydrolysis by phospholipase A2: a monolayer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox phospholipidomics discovers pro-ferroptotic death signals in A375 melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipase iPLA2β Averts Ferroptosis By Eliminating A Redox Lipid Death Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of peroxisome proliferator-activated receptor (PPAR)-gamma by 15S-hydroxyeicosatrienoic acid parallels growth suppression of androgen-dependent prostatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR31 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphoethanolamine (S-HETE-PE) is a specialized oxidized phospholipid that plays a critical role in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of its biochemical properties, synthesis, and biological functions, with a focus on its involvement in cellular signaling pathways. Detailed experimental protocols for its synthesis, analysis, and use in cell-based assays are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of lipid biology, cell death, and drug discovery.

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is a glycerophospholipid containing stearic acid, a saturated fatty acid, at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), an oxidized polyunsaturated fatty acid, at the sn-2 position.[1][2][3][4] It is generated through the enzymatic oxidation of its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), by the enzyme 15-lipoxygenase (15-LOX).[1][2][3][4] This lipid molecule has garnered significant interest due to its potent ability to induce ferroptosis, a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.

Biochemical Properties and Synthesis

The defining feature of this compound is the presence of the 15(S)-HETE moiety, which is a product of arachidonic acid metabolism. This hydroxylation introduces a polar group into the hydrophobic acyl chain, altering the physicochemical properties of the phospholipid and enabling it to participate in specific cellular signaling events.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C43H78NO9P | [4] |

| Molecular Weight | 784.06 g/mol | [4] |

| Formal Name | 1-octadecanoyl-2-(15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine | [4] |

| Synonyms | 15(S)-HETE-SAPE, 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-Phosphatidylethanolamine | [4] |

Enzymatic Synthesis

The primary route of this compound formation in cells is the direct oxidation of SAPE by 15-LOX.[1][2][3][4] This reaction is a key step in the generation of pro-ferroptotic lipid signals.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), using 15-lipoxygenase (15-LOX).

Materials:

-

1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

-

Soybean 15-lipoxygenase (15-LOX)

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Deoxycholate

-

Sodium borohydride (B1222165) (NaBH4)

-

Solvents for extraction and HPLC (e.g., chloroform, methanol, water, acetonitrile)

-

Solid-phase extraction (SPE) C18 columns

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Reaction Setup:

-

Dissolve SAPE in the borate buffer containing deoxycholate.

-

Initiate the reaction by adding soybean 15-LOX to the substrate solution.

-

Incubate the reaction mixture at room temperature. Monitor the progress of the oxidation by measuring the absorbance at 234 nm, which corresponds to the formation of the hydroperoxy intermediate.[5]

-

-

Reduction of Hydroperoxide:

-

After the reaction is complete (typically 30 minutes), terminate the reaction and reduce the hydroperoxy intermediate (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE) to the corresponding hydroxy derivative by adding an excess of sodium borohydride.[5]

-

-

Extraction:

-

Purification:

-

Purify the this compound from the extracted lipid mixture using reverse-phase HPLC with a C18 column.[5][6][7]

-

Use a gradient of solvents, such as methanol/water to methanol or a more complex system like methanol/acetonitrile/water to isopropanol (B130326) with additives like ammonium (B1175870) acetate (B1210297), to achieve separation.[5][8]

-

-

Quantification and Characterization:

Biological Function: Induction of Ferroptosis

The most well-characterized biological function of this compound and its hydroperoxy precursor is the induction of ferroptosis. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.

Mechanism of Action

1-Stearoyl-2-15(S)-HETE-PE and its precursor are thought to induce ferroptosis by inhibiting the activity of glutathione (B108866) peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage. Inhibition of GPX4 leads to the accumulation of lipid peroxides, culminating in membrane damage and cell death.

Table 2: Quantitative Data on the Pro-Ferroptotic Activity of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

| Cell Line | Treatment Conditions | Observed Effect | Concentration | Reference |

| Wild-type and Acsl4 knockout Pfa1 mouse embryonic fibroblasts (MEFs) | Co-treated with the GPX4 inhibitor RSL3 | Increased ferroptotic cell death | 0.6 and 0.9 µM | [1] |

Note: Data for the direct effect of this compound on cell viability without co-treatment is limited in the reviewed literature.

Experimental Protocol: Induction of Ferroptosis in Cell Culture

Objective: To induce ferroptosis in a mammalian cell line using this compound or its hydroperoxy precursor.

Materials:

-

Mammalian cell line of interest (e.g., HT-1080, MEFs)

-

Complete cell culture medium

-

This compound or 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

-

Ferroptosis inhibitor (e.g., Ferrostatin-1) for control experiments

-

Assay reagents for measuring cell viability (e.g., MTT, CellTiter-Glo) and lipid peroxidation (e.g., C11-BODIPY 581/591)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and treatment.

-

Treatment:

-

Prepare a stock solution of the oxidized phospholipid in a suitable solvent (e.g., ethanol).

-

Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 - 10 µM).

-

Treat the cells with the diluted compound. Include a vehicle control and a positive control for ferroptosis induction (e.g., RSL3). For specificity, include a condition with a ferroptosis inhibitor.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT assay. A dose-dependent decrease in cell viability is expected.[12]

-

Measurement of Lipid Peroxidation: Quantify the level of lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591 and flow cytometry or fluorescence microscopy. An increase in lipid peroxidation is a hallmark of ferroptosis.

Role in Signaling Pathways

The biological activities of this compound are intrinsically linked to the signaling properties of its constituent fatty acid, 15(S)-HETE. 15(S)-HETE is known to be a potent signaling molecule involved in inflammation and angiogenesis. While direct evidence for the full phospholipid molecule is still emerging, it is hypothesized that it can be hydrolyzed by phospholipases to release 15(S)-HETE, which can then activate downstream signaling cascades.

Angiogenesis Signaling

15(S)-HETE has been shown to promote angiogenesis through the activation of several key signaling pathways, including the PI3K/Akt/mTOR and the Jak/STAT pathways.

Analytical Methodologies

The analysis of this compound and other oxidized phospholipids (B1166683) presents a challenge due to their low abundance and the presence of numerous isomers. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for their identification and quantification.

Experimental Protocol: LC-MS/MS Analysis of this compound

Objective: To identify and quantify this compound in a biological sample.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reverse-phase C18 column

Procedure:

-

Lipid Extraction:

-

Extract total lipids from the biological sample using a standard method like the Bligh-Dyer or Folch procedure. Add the internal standard at the beginning of the extraction to account for sample loss.[6]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Analyze the eluent using an ESI-MS/MS system in either positive or negative ion mode.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern. Key fragments include the loss of the fatty acyl chains and the polar head group, which can be used for structural confirmation.[9][10][11]

-

-

Quantification:

-

Quantify the analyte by comparing the peak area of its specific transition to that of the internal standard.

-

Conclusion and Future Directions

This compound is a key player in the execution of ferroptosis and holds significant potential as a tool for studying this cell death modality. Its pro-angiogenic and pro-inflammatory properties, mediated by its 15(S)-HETE component, suggest a broader role in various physiological and pathological processes. Future research should focus on elucidating the precise molecular targets of the intact phospholipid, its metabolism, and its direct effects on various signaling pathways. A deeper understanding of its role in disease models will be crucial for exploring its therapeutic potential. The development of more specific analytical tools and reagents will further accelerate progress in this exciting area of lipid research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Stearoyl-2--15(S)-HETE---sn--glycero-3--PE, 1MG | Labscoop [labscoop.com]

- 4. This compound | CAS 947381-58-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sinh.cas.cn [sinh.cas.cn]

- 11. osti.gov [osti.gov]

- 12. mdpi.com [mdpi.com]

- 13. sfrbm.org [sfrbm.org]

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-hydroxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (18:0/15-HETE-PE) is an oxidized phospholipid that has emerged as a critical signaling molecule in the regulated cell death pathway of ferroptosis. Its discovery and characterization have provided significant insights into the enzymatic control of lipid peroxidation and its pathological consequences. This technical guide provides a comprehensive overview of the history, biosynthesis, and analytical methodologies related to this important lipid species.

Discovery and History

The initial identification of hydroxyeicosatetraenoic acid (HETE)-containing phosphatidylethanolamines (PEs) in immune cells was a pivotal step in understanding the biological roles of oxidized phospholipids (B1166683). A landmark study in 2007 by Maskrey et al. was the first to report the generation of four distinct HETE-PE species in ionophore-activated human monocytes and platelets.[1][2][3][4][5] Using a lipidomic approach with precursor ion scanning tandem mass spectrometry, they identified species with m/z 738, 764, 766, and 782, corresponding to diacyl and plasmalogen forms of 15-HETE-PE.[1] The species with m/z 782 was identified as 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE.[1] This study demonstrated that these lipids were formed through the direct oxidation of endogenous PE by 15-lipoxygenase (15-LOX) and were predominantly retained within the cell, suggesting a role in intracellular signaling.[1]

Subsequent research solidified the importance of this class of molecules, particularly in the context of a newly described form of programmed cell death termed ferroptosis. It was discovered that the hydroperoxy precursor of 18:0/15-HETE-PE, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-PE (18:0/15-HpETE-PE), acts as a potent death signal.[6][7] The enzymatic machinery responsible for its specific generation was identified as a complex between 15-lipoxygenase (15-LOX) and phosphatidylethanolamine-binding protein 1 (PEBP1).[6][8][9][10][11] This complex redirects the activity of 15-LOX from free fatty acids to PE substrates, leading to the production of the pro-ferroptotic signal.[8][10][12]

Biosynthesis and Signaling Pathway

The biosynthesis of this compound is a multi-step enzymatic process that is tightly linked to the induction of ferroptosis.

-

Substrate Formation: The precursor phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), is synthesized through the action of Acyl-CoA synthetase long-chain family member 4 (ACSL4) and Lysophosphatidylcholine acyltransferase 3 (LPCAT3). ACSL4 esterifies arachidonic acid to its CoA derivative, which is then incorporated into lysophosphatidylethanolamine by LPCAT3.

-

The 15-LOX/PEBP1 Complex: Under pro-ferroptotic conditions, 15-lipoxygenase (15-LOX) forms a complex with the scaffold protein PEBP1.[8][10][11] This interaction is crucial as it alters the substrate specificity of 15-LOX, enabling it to efficiently oxidize PE-containing arachidonic acid.[8][10][12]

-

Oxidation to 15-HpETE-PE: The 15-LOX/PEBP1 complex catalyzes the stereospecific insertion of molecular oxygen into the arachidonoyl moiety of SAPE at the C15 position, producing the hydroperoxy derivative, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-PE (15-HpETE-PE).[6][7] This molecule is the primary death signal in this pathway.

-

Reduction to 15-HETE-PE: 15-HpETE-PE can be reduced to the more stable hydroxyl form, this compound, by cellular peroxidases, including Glutathione Peroxidase 4 (GPX4).

-

Induction of Ferroptosis: When the levels of 15-HpETE-PE overwhelm the reductive capacity of GPX4, the accumulation of this and other lipid peroxides leads to widespread membrane damage and ultimately, cell death by ferroptosis.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis and activity of this compound and its hydroperoxy precursor.

| Parameter | Value | Cell Type/System | Reference |

| Endogenous Levels | |||

| Intracellular 15-HETE-PE | 25.7 ± 3.6 ng/million cells | IL-13 stimulated human airway epithelial cells | [13][14][15] |

| 15-HpETE-PE formation | Increase from 15.6 ± 0.3 to 19.0 ± 0.6 pmol/nmol of cell PLs | Mouse lung epithelial cells with exogenous 15LO2 and PEBP1 | [1] |

| Enzyme Kinetics (15-LOX/PEBP1) | |||

| Vmax (15LO1 + PEBP1) for AA-PE | 1.5-fold increase | Porcine 15LO1 | [1] |

| Vmax (15LO2) for AA-PE | Not significantly changed by PEBP1 | Human recombinant 15LO2 | [1] |

| Km (15LO1 + PEBP1) for AA-PE | No significant change | Porcine 15LO1 | [1] |

| Km (15LO2) for AA-PE | Not significantly changed by PEBP1 | Human recombinant 15LO2 | [1] |

| Biological Activity | |||

| 15-HpETE-PE concentration inducing ferroptosis | 0.6 and 0.9 µM | Wild-type and Acsl4 knockout mouse embryonic fibroblasts | [7][16] |

Experimental Protocols

Lipid Extraction and Analysis by LC-MS/MS

The analysis of this compound from biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Perform lipid extraction using a modified Bligh-Dyer method. To the cell pellet, add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) containing an antioxidant such as 0.005% butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Add a known amount of a suitable internal standard, such as a deuterated analog of the target lipid.

-

After vortexing and incubation, add chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, typically a mixture of methanol and isopropanol.

-

-

Liquid Chromatography:

-

Use a reversed-phase C18 column for separation.

-

Employ a gradient elution with mobile phase A consisting of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and mobile phase B consisting of a mixture of acetonitrile (B52724) and isopropanol.

-

The gradient should be optimized to separate the oxidized phospholipid from its non-oxidized precursor and other lipid species.

-

-

Tandem Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

-

The precursor ion for this compound is m/z 782.5.

-

A characteristic product ion for HETE is m/z 319.2.[1]

-

The specific MRM transition to monitor is 782.5 -> 319.2.

-

Optimize other mass spectrometer parameters such as collision energy and declustering potential for maximal signal intensity.

-

-

Quantification:

-

Prepare a standard curve using a synthetic standard of this compound of known concentrations.

-

Quantify the amount of the lipid in the biological sample by comparing its peak area to the standard curve, normalized to the internal standard.

-

Conclusion

This compound is a key player in the intricate signaling network of ferroptosis. Its discovery has opened new avenues for understanding the role of specific oxidized phospholipids in health and disease. The continued development of sensitive and specific analytical methods will be crucial for further elucidating its function and for exploring its potential as a biomarker and therapeutic target in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.

References

- 1. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method for analysis of oxidized phospholipids from biological samples using mass spectrometry -ORCA [orca.cardiff.ac.uk]

- 3. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Stearoyl-2--15(S)-HETE---sn--glycero-3--PE, 1MG | Labscoop [labscoop.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Strikingly High Activity of 15-Lipoxygenase Towards Di-Polyunsaturated Arachidonoyl/Adrenoyl-Phosphatidylethanolamines Generates Peroxidation Signals of Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Method for Analysis of Oxidized Phospholipids from Biological Samples Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism for endothelial cell injury induced by 15-hydroperoxyeicosatetraenoic acid, an arachidonate lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. devtoolsdaily.com [devtoolsdaily.com]

- 15. pnas.org [pnas.org]

- 16. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Endogenous Role of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphatidylethanolamine (15-HETE-PE) is an endogenous oxidized phospholipid that has emerged as a critical signaling molecule in distinct pathophysiological processes. Generated through the enzymatic oxidation of arachidonic acid-containing phosphatidylethanolamine (B1630911) by 15-lipoxygenase (15-LO), this molecule plays a significant role in inflammatory signaling and a specialized form of cell death known as ferroptosis. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and endogenous functions of 15-HETE-PE, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Biosynthesis and Metabolism

This compound is not synthesized de novo but is formed from a pre-existing membrane phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).[1][2] The key step in its formation is the stereospecific oxygenation of the arachidonoyl moiety at the sn-2 position.

The primary enzyme responsible for this conversion is 15-lipoxygenase (15-LOX, or ALOX15 in humans).[1][3] This non-heme iron-containing dioxygenase catalyzes the insertion of molecular oxygen into arachidonic acid, producing a hydroperoxy intermediate, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoic acid-sn-glycero-3-PE (15-HpETE-PE).[4][5] This unstable hydroperoxide is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase 4 (GPX4), to the more stable hydroxyl form, 15-HETE-PE.[6][7] In human airway epithelial cells and monocytes, 15-LOX-1 is the key isoform involved in this process.[3][8][9]

The 15-HETE moiety can also be further metabolized. The hydroxyl group can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15PGDH) to form 15-oxo-ETE, creating an electrophilic α,β-unsaturated ketone that can participate in covalent signaling.[5][10]

Endogenous Roles and Signaling Pathways

15-HETE-PE and its precursor 15-HpETE-PE are not merely byproducts of lipid peroxidation but are active signaling molecules implicated in at least two major cellular pathways: inflammatory signal amplification and the execution of ferroptotic cell death.

Role in Inflammatory Signaling in Asthma

In the context of allergic inflammation, such as in asthma, 15-HETE-PE acts as a crucial signaling molecule that amplifies inflammatory responses in airway epithelial cells.[11][12] The pathway is initiated by the Th2 cytokine Interleukin-13 (IL-13), which induces the expression of 15-LOX-1.[8][13]

The subsequent increase in intracellular 15-HETE-PE levels leads to the activation of the MAPK/ERK signaling cascade through a novel mechanism involving the phosphatidylethanolamine-binding protein 1 (PEBP1).[8][11] PEBP1 normally binds to and sequesters Raf-1, inhibiting the MAPK pathway.[13] Both 15-LOX-1 itself and its product, 15-HETE-PE, can bind to PEBP1, causing the dissociation of the PEBP1/Raf-1 complex.[11][12] The released Raf-1 is then free to activate MEK, which in turn phosphorylates and activates ERK.[8] This sustained ERK activation amplifies downstream IL-4Rα-related gene expression, enhancing inflammatory pathways integral to asthma pathogenesis.[11][12]

Role as an Executioner in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lethal lipid peroxides.[14][15] The hydroperoxy precursor, 15-HpETE-PE, has been identified as a critical death signal in this process.[7][16]

The generation of pro-ferroptotic 15-HpETE-PE is catalyzed by a complex of 15-LOX and PEBP1.[7] This complex exhibits specificity for PE containing arachidonic acid (AA) or adrenic acid (AdA).[16] In the presence of iron, and particularly upon inhibition of the key defense enzyme GPX4, 15-HpETE-PE accumulates in membranes, leading to lipid peroxidation, membrane rupture, and cell death.[7][15] The process highlights a specific and organized oxidation pathway rather than random lipid peroxidation.[16] Consequently, factors that regulate the availability of the SAPE substrate, such as the enzyme acyl-CoA synthase 4 (ACSL4), are critical control points for ferroptosis sensitivity.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. 1-Stearoyl-2--15(S)-HETE---sn--glycero-3--PE, 1MG | Labscoop [labscoop.com]

- 10. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 15-Lipoxygenase 1 interacts with phosphatidylethanolamine-binding protein to regulate MAPK signaling in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cell biology of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 15(S)-HETE-SAPE Signaling Axis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The concept of a direct "15(S)-HETE-SAPE signaling pathway" is not currently established in scientific literature. Instead, evidence points to a sequential process wherein 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a metabolite of arachidonic acid, is incorporated into phospholipids (B1166683) such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphatidylethanolamine (SAPE) to form 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE (15(S)-HETE-SAPE). The signaling cascade is then initiated by the release of 15(S)-HETE from this phospholipid storage form, which subsequently acts on various cellular receptors to elicit a range of biological responses. This guide provides a comprehensive overview of the formation of 15(S)-HETE-SAPE and the subsequent signaling pathways mediated by 15(S)-HETE and its metabolites.

The 15(S)-HETE-SAPE Axis: From Formation to Signaling

The signaling process begins with the enzymatic conversion of arachidonic acid to 15(S)-HETE by 15-lipoxygenase (15-LOX). This newly synthesized 15(S)-HETE can then be esterified into membrane phospholipids, with a notable preference for phosphatidylinositol and phosphatidylethanolamine.[1] this compound, or 15(S)-HETE-SAPE, represents a specific molecular species of these esterified HETEs and is a primary form of stored HETE in activated monocytes.[2]

Upon cellular stimulation, phospholipase A2 (PLA2) can cleave 15(S)-HETE from the phospholipid backbone, releasing it into the cytoplasm. This free 15(S)-HETE is then able to interact with its target receptors, initiating downstream signaling events.

Quantitative Data on 15(S)-HETE Formation and Cellular Concentrations

| Parameter | Value | Cell/System | Reference |

| Endogenous 15(S)-HETE | Significantly higher in asthmatic bronchi vs. non-asthmatic | Human Bronchi | [3] |

| 15(S)-HETE in hemozoin-fed monocytes | 9.6 µM | Human Monocytes | [4] |

| 15(S)-HETE in native hemozoin | 0.24 mmol/mol heme | Hemozoin | [4] |

| 15(S)-HETE in supernatants of hemozoin-fed monocytes | 87 nM | Human Monocytes | [4] |

| Arachidonic Acid concentration for maximal 15-HETE formation | ~100 µM | Human Bronchi | [3] |

Signaling Pathways of 15(S)-HETE

Free 15(S)-HETE can initiate signaling through at least two distinct receptor types: Peroxisome Proliferator-Activated Receptors (PPARs) and the Leukotriene B4 Receptor 2 (BLT2).

PPARγ-Mediated Signaling

15(S)-HETE has been identified as an endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression.[5][6] Upon binding, 15(S)-HETE activates PPARγ-dependent transcription, leading to various cellular effects, including inhibition of cell proliferation.[5]

| Parameter | Value | Cell/System | Reference |

| IC50 for inhibition of PC3 cell proliferation | 30 µM | PC3 Prostate Carcinoma Cells | [5] |

| Concentration for >2-fold induction of PPAR-dependent transcription | 10 µM | PC3 Prostate Carcinoma Cells | [5] |

| Concentration for PPARγ activation | 1 and 5 µM | Prostate Epithelial Cells with 15-LOX-2 expression | [6] |

| Concentration for direct binding to PPARγ | 30 µM | A549 Lung Adenocarcinoma Cells | [6] |

| Concentration for direct binding to PPARγ | up to 75 µM | Prostate Cells | [6] |

BLT2 Receptor-Mediated Signaling

15(S)-HETE can also bind to and activate the G protein-coupled receptor BLT2.[7] While it is considered a low-affinity ligand for this receptor compared to other eicosanoids, its activation can still trigger intracellular signaling cascades, such as calcium mobilization.[1][8]

| Parameter | Value | Cell/System | Reference |

| Kd of LTB4 for BLT2 | 23 nM | HEK 293 cells expressing BLT2 | [9] |

| EC50 of LTB4 for calcium mobilization in CHO-BLT2 cells | 142 nM | CHO cells expressing BLT2 | [10] |

| Concentration for calcium mobilization | 1 µM | CHO cells expressing BLT2 | [1] |

Metabolism of 15(S)-HETE to 15-oxo-ETE and its Signaling

15(S)-HETE can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[2][11] 15-oxo-ETE is an electrophilic molecule that can modulate inflammatory signaling pathways by activating the Nrf2-regulated antioxidant response and inhibiting NF-κB-mediated pro-inflammatory responses.[12]

Quantitative Data on 15-oxo-ETE Signaling

| Parameter | Value | Cell/System | Reference |

| Concentration for significant increase in HO-1 expression | 25 and 50 µM | THP-1 cells | [12] |

| Intracellular concentration of free 15-oxo-ETE after 12h | 1.59 ± 0.18 µM | Cell culture | [12] |

| 15-oxo-ETE-GSH adduct levels in media after 12h | 45.9 ± 3.35 nM | Cell culture | [12] |

| IC50 for inhibition of 12-lipoxygenase | 1 µM | Cell-free system | [7] |

Experimental Protocols

Quantification of 15(S)-HETE by ELISA

Principle: This is a competitive immunoassay where 15(S)-HETE in a sample competes with a fixed amount of enzyme-labeled 15(S)-HETE for a limited number of binding sites on a specific antibody. The amount of labeled 15(S)-HETE bound to the antibody is inversely proportional to the concentration of 15(S)-HETE in the sample.

Materials:

-

15(S)-HETE ELISA Kit (e.g., Cayman Chemical, MyBioSource)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Sample (serum, plasma, cell culture supernatants, etc.)

-

Standard diluent

Procedure:

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

-

Immediately add 50 µL of Biotinylated-Conjugate to each well. Mix gently and incubate for 1 hour at 37°C.

-

Wash the plate three to five times with wash buffer.

-

Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 30-60 minutes at 37°C.

-

Wash the plate five times with wash buffer.

-

Add 90 µL of TMB Substrate Solution to each well and incubate for 20-30 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

Calculate the concentration of 15(S)-HETE in the samples by comparing their absorbance to the standard curve.

15-Lipoxygenase Activity Assay

Principle: 15-lipoxygenase catalyzes the oxidation of arachidonic acid, leading to the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

-

Soybean 15-lipoxygenase (as a standard) or cell/tissue lysate containing 15-LOX

-

Arachidonic acid substrate solution

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare the arachidonic acid substrate solution in borate buffer.

-

In a quartz cuvette, add the borate buffer and the enzyme solution (or cell/tissue lysate).

-

Initiate the reaction by adding the arachidonic acid substrate solution.

-

Immediately measure the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Phospholipase A2 Activity Assay

Principle: This assay measures the activity of PLA2 by detecting the release of a fluorescent or colored product from a synthetic substrate.

Materials:

-

Phospholipase A2 Activity Assay Kit (e.g., Abcam, Cayman Chemical)

-

Fluorometric or colorimetric microplate reader

-

Cell or tissue lysate

-

PLA2 Assay Buffer

-

PLA2 Substrate

-

PLA2 Probe

Procedure (Fluorometric):

-

Prepare samples, positive controls, and background controls in a 96-well plate.

-

Add the PLA2 Probe to all wells.

-

Initiate the reaction by adding the PLA2 Substrate to the sample and positive control wells, and PLA2 Assay Buffer to the background control wells.

-

Measure the fluorescence (e.g., Ex/Em = 388/513 nm) in kinetic mode for 45-60 minutes at 37°C.

-

Calculate the PLA2 activity based on the rate of increase in fluorescence, after subtracting the background fluorescence.

PPARγ Activation Assay

Principle: This assay typically uses a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Cells are transfected with this reporter construct, and the activation of PPARγ by a ligand like 15(S)-HETE leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Cell line (e.g., PC3)

-

PPRE-luciferase reporter plasmid

-

Transfection reagent

-

15(S)-HETE

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).

-

After transfection, treat the cells with various concentrations of 15(S)-HETE or a known PPARγ agonist (positive control) for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

Express the results as fold induction of luciferase activity over the vehicle-treated control.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Proposed 15(S)-HETE-SAPE signaling axis.

Caption: 15(S)-HETE signaling through the BLT2 receptor.

Caption: 15(S)-HETE signaling through the PPARγ receptor.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15(S)-hydroxyeicosatetraenoic acid (15-HETE), a product of arachidonic acid peroxidation, is an active component of hemozoin toxicity to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 8. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (SAPE-15(S)-HETE) is an oxidized phospholipid (oxPL) generated from the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-lipoxygenase (15-LO). While direct cellular targets of SAPE-15(S)-HETE remain largely uncharacterized, its immediate precursor, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH), has been identified as a critical signaling molecule in the process of ferroptosis. This guide provides a comprehensive overview of the known cellular interactions of SAPE-OOH, focusing on its role as a ligand for Toll-like receptor 2 (TLR2) in mediating the phagocytosis of ferroptotic cells. We will also briefly discuss the known biological activities of its constituent fatty acid, 15(S)-HETE, to provide a broader context for potential, though unconfirmed, cellular interactions. This document includes detailed experimental methodologies for studying these interactions and presents quantitative data where available.

Introduction

Oxidized phospholipids (B1166683) are increasingly recognized as key mediators in a variety of physiological and pathological processes. This compound is a specific phosphatidylethanolamine (B1630911) (PE) species containing stearic acid at the sn-1 position and the 15-lipoxygenase product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), at the sn-2 position.[1][2] It is formed in cells such as human peripheral monocytes upon activation.[1][3] The primary focus of recent research has been on its hydroperoxy precursor, SAPE-OOH, which plays a pivotal role in the regulated cell death mechanism known as ferroptosis.

Primary Cellular Target of the Precursor SAPE-OOH: Toll-like Receptor 2 (TLR2)

The most well-documented cellular target related to SAPE-15(S)-HETE is the interaction of its precursor, SAPE-OOH, with Toll-like receptor 2 (TLR2) on macrophages.

SAPE-OOH as an "Eat-Me" Signal in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. During this process, SAPE is oxidized to SAPE-OOH, which then becomes exposed on the outer leaflet of the plasma membrane. This exposed SAPE-OOH acts as an "eat-me" signal, flagging the ferroptotic cell for engulfment by phagocytes, such as macrophages.[4]

TLR2-Mediated Phagocytosis

TLR2, a pattern recognition receptor of the innate immune system, has been identified as the primary receptor on macrophages that recognizes and binds to SAPE-OOH on the surface of ferroptotic cells.[4] This interaction initiates the downstream signaling cascade leading to the phagocytic clearance of the dying cells. This process is crucial for maintaining tissue homeostasis and preventing the release of pro-inflammatory cellular contents.[4]

Signaling Pathway

The binding of SAPE-OOH to TLR2 on the macrophage surface triggers a signaling cascade that results in the engulfment of the ferroptotic cell. While the complete downstream pathway is still under investigation, it represents a novel mechanism for the clearance of ferroptotic cells, distinct from the canonical phagocytosis pathways for apoptotic cells.

Potential Cellular Interactions of the Constituent Fatty Acid: 15(S)-HETE

While not direct targets of the intact phospholipid, the biological activities of the free fatty acid 15(S)-HETE suggest potential areas for future investigation. It is important to note that these interactions have not been demonstrated for SAPE-15(S)-HETE. 15(S)-HETE is known to be a ligand for several receptors and can be incorporated into cellular phospholipids, potentially altering membrane properties and protein function.

G Protein-Coupled Receptors

-

Leukotriene B4 Receptor 2 (BLT2): 15(S)-HETE and its precursor 15(S)-HpETE can bind to and activate BLT2, a G protein-coupled receptor involved in inflammatory responses.

Nuclear Receptors

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE can also directly bind to and activate PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

Other Potential Protein Interactions

Studies using tagged 15(S)-HETE probes have suggested potential interactions with cytoskeletal and mitochondrial proteins, although the functional significance of these findings remains to be fully elucidated.

Quantitative Data

Currently, there is limited publicly available quantitative data on the binding affinities of SAPE-OOH to TLR2. The primary evidence for this interaction comes from qualitative and semi-quantitative cellular assays.

| Ligand | Receptor/Target | Cell Type | Effect | Concentration/Affinity | Reference |

| SAPE-OOH | TLR2 | Macrophages | Induces phagocytosis of ferroptotic cells | Data not available | [4] |

| 15(S)-HpETE | Ferroptotic Signaling | Mouse Embryonic Fibroblasts | Increases ferroptotic cell death | 0.6 and 0.9 µM |

Experimental Protocols

The identification of the SAPE-OOH and TLR2 interaction involved a combination of cutting-edge techniques. Below are summaries of the key experimental methodologies.

Ligand Fishing with Biotinylated SAPE

This method is used to identify potential binding partners of a ligand from a complex protein mixture.

-

Synthesis of Biotinylated SAPE: A biotin (B1667282) tag is chemically conjugated to SAPE.

-

Incubation: The biotinylated SAPE is incubated with cell lysates or live cells (e.g., PMA-activated THP-1 macrophages exposed to ferroptotic cells) to allow for binding to target proteins.

-

Pull-down: Streptavidin-coated beads, which have a high affinity for biotin, are added to the mixture. The beads, along with the biotinylated SAPE and any bound proteins, are then isolated by centrifugation.

-

Elution and Identification: The bound proteins are eluted from the beads, separated by SDS-PAGE, and identified by mass spectrometry.

Lipid Blotting Assay

This technique is analogous to a Western blot but is used to detect lipid-protein interactions.

-

Lipid Spotting: SAPE-OOH and control lipids are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

-

Blocking: The membrane is incubated with a blocking buffer (e.g., BSA in TBS-T) to prevent non-specific protein binding.

-

Protein Incubation: The membrane is incubated with a solution containing the purified protein of interest (e.g., recombinant TLR2) or a cell lysate.

-

Washing: The membrane is washed to remove unbound proteins.

-

Detection: The bound protein is detected using a specific primary antibody against the protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct ligand-target engagement in a cellular environment.

-

Cell Treatment: Intact cells are treated with the ligand (SAPE-OOH) or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.

-

Detection: The amount of soluble protein remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve of the target protein (TLR2) in the presence of the ligand indicates a direct interaction.

Conclusion and Future Directions

The cellular targeting of this compound and its related species is a rapidly evolving area of research. The identification of TLR2 as a receptor for the ferroptotic "eat-me" signal, SAPE-OOH, has provided significant insight into the mechanisms of cell clearance and innate immunity. However, several key questions remain. The direct cellular targets and biological functions of the more stable, reduced form, SAPE-15(S)-HETE, are yet to be determined. Future research should focus on identifying specific binding partners for this molecule, which may reveal novel signaling pathways and therapeutic targets. Furthermore, quantitative characterization of the SAPE-OOH-TLR2 interaction and elucidation of the downstream signaling cascade will be crucial for a complete understanding of its role in health and disease. The development of specific inhibitors or mimetics of these interactions could hold therapeutic promise for a range of conditions involving ferroptosis and inflammation, including cancer and neurodegenerative diseases.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Detection of phospholipid oxidation in oxidatively stressed cells by reversed-phase HPLC coupled with positive-ionization electrospray [correction of electroscopy] MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidized phospholipids as biomarkers of tissue and cell damage with a focus on cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthesis of 1-stearoyl-2-15(S)-HETE-sn-glycero-3-phosphatidylethanolamine (PE), a specific oxidized phospholipid implicated in various physiological and pathological processes. This document provides a comprehensive overview of the enzymatic pathways, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction

Oxidized phospholipids (B1166683) (oxPLs) are a diverse class of molecules generated from the oxidation of polyunsaturated fatty acids esterified to phospholipid backbones. These molecules are no longer considered mere byproducts of oxidative stress but are now recognized as potent signaling molecules involved in inflammation, immunity, and ferroptosis. 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE is a prominent member of this class, characterized by a saturated stearoyl group at the sn-1 position and the 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position of the glycerol (B35011) backbone, with a phosphatidylethanolamine (B1630911) headgroup. Understanding its biosynthesis is crucial for elucidating its biological functions and for the development of novel therapeutics targeting pathways in which it is involved.

Core Biosynthetic Pathway

The primary route for the biosynthesis of this compound is the direct enzymatic oxidation of its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). This reaction is catalyzed by 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15.[1]

The biosynthesis can be summarized in the following key steps:

-

Substrate Availability : The precursor molecule, SAPE, must be present in a cellular membrane.

-

Enzyme Activation and Translocation : In response to cellular stimuli, such as an increase in intracellular calcium, 15-LOX-1 translocates from the cytosol to the membrane where it can access its phospholipid substrate.

-

Oxygenation : 15-LOX-1 abstracts a hydrogen atom from the arachidonoyl chain of SAPE and facilitates the stereospecific insertion of molecular oxygen to form a hydroperoxy intermediate, 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE.

-

Reduction : The unstable hydroperoxy intermediate is rapidly reduced to the more stable hydroxyl derivative, this compound, by cellular peroxidases, such as glutathione (B108866) peroxidases.

This direct oxidation of an intact phospholipid is a significant pathway for the generation of bioactive oxidized lipids without the need for prior hydrolysis of the fatty acid from the glycerol backbone.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound.

Alternative Biosynthetic Pathways

While direct oxidation by 15-LOX-1 is the primary pathway, an alternative three-step sequential process has been identified that can also lead to the formation of oxidized phospholipids. This pathway involves:

-

sn-1 Hydrolysis : A phospholipase A1 (PLA1) hydrolyzes the fatty acid at the sn-1 position of an arachidonoyl-containing phosphatidylethanolamine, generating a 2-arachidonoyl-lysophosphatidylethanolamine.

-

Direct Oxidation of Lysophospholipid : 15-LOX-1 directly oxidizes the arachidonoyl chain of the lysophospholipid to form 2-15(S)-HETE-lysophosphatidylethanolamine.

-

Acylation : An acyl-CoA dependent sn-1 acyltransferase re-acylates the lysophospholipid at the sn-1 position with stearoyl-CoA to yield this compound.

Experimental Workflow for Alternative Pathway

Caption: Alternative three-step biosynthetic pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the biosynthesis and characterization of this compound.

Table 1: Physicochemical and Mass Spectrometric Properties

| Parameter | Value | Reference |

| Molecular Formula | C43H78NO9P | [2] |

| Molecular Weight | 784.1 g/mol | [2] |

| Parent Ion [M-H]⁻ (m/z) | 782.5 | [3] |

| Key MS/MS Fragments (Negative Ion Mode) | m/z 283.3 (Stearate), m/z 319.2 (15-HETE), m/z 480.3 ([M-H-Stearoyl-ketene]⁻) | [3] |

Table 2: 15-Lipoxygenase Substrate Specificity and Kinetics

| Enzyme | Substrate | Product(s) | Km | Vmax | Reference |

| Human 15-LOX-1 (ALOX15) | Arachidonic Acid | 15(S)-HpETE, 12(S)-HpETE | ~10-20 µM | - | [1] |

| 1-Stearoyl-2-arachidonoyl-PE (SAPE) | 1-Stearoyl-2-15(S)-HpETE-PE | Not Reported | Not Reported | ||

| Human 15-LOX-2 (ALOX15B) | Arachidonic Acid | 15(S)-HpETE (exclusively) | 0.7 - 20 µM | - | [4] |

| 1-Stearoyl-2-arachidonoyl-PE (SAPE) | Lower activity compared to free arachidonic acid | Not Reported | Not Reported | [5] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of oxidized phospholipids using 15-lipoxygenase.

Materials:

-

1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

-

Recombinant human 15-lipoxygenase-1 (ALOX15)

-

Borate (B1201080) buffer (0.1 M, pH 8.5)

-

Glutathione (GSH)

-

Glutathione peroxidase (GPx)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol, Chloroform (B151607), Water (HPLC grade)

-

Nitrogen gas

Procedure:

-

Substrate Preparation : Prepare a solution of SAPE in ethanol. The final concentration in the reaction mixture should be between 10-50 µM.

-

Reaction Mixture Assembly : In a glass reaction vessel, combine the borate buffer, EDTA (1 mM), GSH (2 mM), and GPx (1-2 units/mL).

-

Enzyme Addition : Add the ethanolic solution of SAPE to the reaction mixture while vortexing to ensure dispersion. Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiation of Reaction : Initiate the reaction by adding a pre-determined amount of 15-LOX-1 (e.g., 100 units/mL).

-

Incubation : Incubate the reaction mixture at 25°C with gentle agitation for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by observing the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy intermediate.

-

Reaction Termination : Stop the reaction by adding two volumes of a chloroform:methanol (1:2, v/v) mixture.

-

Lipid Extraction : Perform a Bligh-Dyer extraction to separate the lipids. Add one volume of chloroform and one volume of water to the mixture, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

-

Purification : Dry the organic phase under a stream of nitrogen. Resuspend the lipid extract in a small volume of the initial mobile phase for HPLC. Purify the this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the product by liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol 2: Purification of this compound by RP-HPLC

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: Methanol/Water/Acetic Acid (75:25:0.01, v/v/v)

-

Mobile Phase B: Methanol/Acetic Acid (100:0.01, v/v)

Gradient Program:

| Time (min) | % B |

| 0 | 50 |

| 20 | 100 |

| 30 | 100 |

| 31 | 50 |

| 40 | 50 |

Procedure:

-

Equilibrate the column with 50% Mobile Phase B.

-

Inject the resuspended lipid extract.

-

Run the gradient program at a flow rate of 1 mL/min.

-

Monitor the elution profile at 235 nm (for the conjugated diene system of HETE).

-

Collect the fraction corresponding to the peak of interest.

-

Evaporate the solvent from the collected fraction under nitrogen.

-

Store the purified product in an appropriate solvent (e.g., ethanol) at -80°C.

Protocol 3: Characterization by LC-MS/MS

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Ionization Mode:

-

Negative Electrospray Ionization (ESI-)

MS/MS Analysis:

-

Perform a precursor ion scan for m/z 319.2 (corresponding to the 15-HETE fragment) to identify all 15-HETE-containing phospholipids.

-

Perform a product ion scan on the parent ion of this compound (m/z 782.5) to confirm its fragmentation pattern.

Conclusion

This technical guide provides a detailed overview of the biosynthesis of this compound, a key oxidized phospholipid. The information presented, including the biosynthetic pathways, detailed experimental protocols, and quantitative data, is intended to serve as a valuable resource for researchers in academia and industry. A thorough understanding of the synthesis and properties of this molecule is essential for advancing our knowledge of its role in health and disease and for the development of targeted therapeutic strategies.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. 1-Stearoyl-2--15(S)-HETE---sn--glycero-3--PE, 1MG | Labscoop [labscoop.com]

- 3. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (S-HETE-PE) is an oxidized phospholipid of significant interest in the fields of lipidomics, cell signaling, and inflammation research. This technical guide provides a comprehensive overview of its physical and chemical properties, biological relevance, and detailed experimental protocols for its study. S-HETE-PE is formed by the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) and is implicated in various physiological and pathological processes, including inflammatory responses and ferroptotic cell death. This document serves as a valuable resource for researchers investigating the role of this specific oxidized phospholipid in health and disease.

Physical and Chemical Properties

This compound is a complex lipid molecule with specific physical and chemical characteristics that are crucial for its handling, storage, and experimental use.

Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C43H78NO9P | [1] |

| Molecular Weight | 784.1 g/mol | [1] |

| CAS Number | 947381-58-0 | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solution in ethanol (B145695) | [1] |

| Appearance | Not specified (likely a solid or in solution) | |

| Solubility | Ethanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Storage Conditions | -80°C | [2][3] |

| Stability | ≥ 2 years at -80°C | [2][3] |

Synonyms:

-

15(S)-Hydroxyeicosatetraenoic acid-SAPE[4]

-

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-Phosphatidylethanolamine[2][4]

Biological Formation and Significance

This compound is not a de novo synthesized lipid but is rather formed through the enzymatic modification of a pre-existing phospholipid.

Biosynthesis Pathway

This oxidized phospholipid is generated from 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) through the action of the enzyme 15-lipoxygenase (15-LOX).[2][4] This reaction typically occurs in inflammatory cells, such as human peripheral mononuclear cells, upon activation.[2][4]

Potential Signaling Pathways

The biological functions of this compound are still under active investigation. However, based on the known roles of its component, 15(S)-HETE, several signaling pathways can be implicated. 15(S)-HETE is known to be involved in inflammatory processes and the regulation of cell death, particularly ferroptosis.

Experimental Protocols

The following section provides detailed methodologies for the extraction, detection, and functional analysis of this compound. These protocols are adapted from established methods for oxidized phospholipid analysis.

Workflow for Analysis

Lipid Extraction from Biological Samples

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

-

Biological sample (cells or tissue)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream

Procedure:

-

Homogenize the biological sample in a suitable buffer.

-

To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the collected lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., ethanol or methanol) for subsequent analysis.

Quantification by LC-MS/MS